![molecular formula C13H13N3OS B2972731 (2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1823194-88-2](/img/structure/B2972731.png)

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

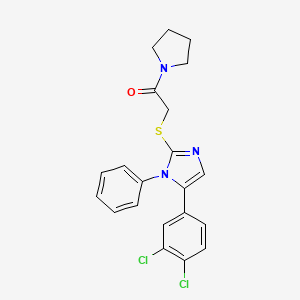

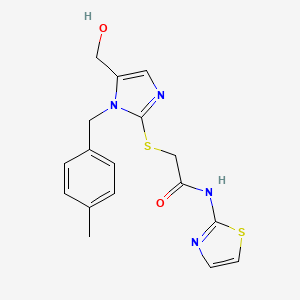

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one, commonly known as DMPT, is an organic compound that has been studied for its potential applications in scientific research. DMPT is a heterocyclic compound, containing a five-membered ring of atoms consisting of a nitrogen, a sulfur, two carbons and a pyridine. It is a derivative of thiophene, a naturally occurring heterocyclic aromatic compound. DMPT has been studied for its potential applications in drug discovery, organic synthesis, and materials science.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Properties

A review by Boča et al. (2011) provides an in-depth analysis of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing the preparation methods, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. This review indicates potential areas of interest for further investigation, including unknown analogues that could have significant scientific applications (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

Jindal and Kaur (2021) discuss the significant role of pyrimidine derivatives, which are relevant due to their structural similarity to the queried compound, in the synthesis of optical sensors and their broad biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes, showcasing their versatility in scientific research (Jindal & Kaur, 2021).

Optoelectronic Material Development

Lipunova et al. (2018) review the application of quinazoline and pyrimidine derivatives in optoelectronics, highlighting their incorporation into π-extended conjugated systems for creating novel materials. Such derivatives are essential for the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and photosensitizers for solar cells, demonstrating the compound's potential in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Research Insights

Pluta et al. (2011) elaborate on the medicinal chemistry investigations of phenothiazine derivatives, presenting over 50 structures with various biological activities, such as antibacterial, anticancer, and antiviral properties. This review underscores the pharmacophoric significance of the tricyclic ring system and its modifications, including those similar to the queried compound, in developing new compounds with desired biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16(2)7-5-11(17)12-9-15-13(18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEBGCXQSYPOJX-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=C(S1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)